(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
Description
This compound belongs to the aurone family, characterized by a benzofuran core with a substituted benzylidene group at the C2 position and a diethylcarbamate functional group at C5. The (Z)-stereochemistry is critical for its molecular conformation and biological interactions.
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)28-18-12-11-17-20(24)19(27-21(17)14(18)3)13-15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTGZSXCZTXKGD-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the condensation of appropriate aldehydes with diethylcarbamate derivatives. The structural characterization is often performed using techniques such as X-ray crystallography, which reveals the molecular geometry and functional groups present in the compound. The molecular formula is with a molecular weight of approximately 478.54 g/mol.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O5 |
| Molecular Weight | 478.54 g/mol |
| Melting Point | 477.9–478.5 K |
| Crystal System | Monoclinic |
Anticancer Properties
Research studies have indicated that this compound exhibits notable cytotoxicity against various cancer cell lines. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells.
- Inhibition of Tumor Growth : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models.
Case Studies
- Study on Hepatocellular Carcinoma : A study conducted on HepG2 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent anticancer activity.
- Breast Cancer Models : In MCF-7 breast cancer cells, the compound exhibited an ability to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Intercalation : The compound has been found to intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent cell death.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene substituent significantly impacts electronic and steric properties:
- Target Compound : 4-Methoxy group (electron-donating, para-substitution).
- Analog 1 : (Z)-2-(2,4-Dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate () includes additional 2-methoxy substitution, increasing electron density and steric bulk. This may alter binding affinity in biological systems .
Table 1: Substituent Effects on Benzylidene Ring
Carbamate Functionalization
The carbamate group’s alkyl chain influences lipophilicity and metabolic stability:
Table 2: Carbamate Group Comparison
Core Heterocyclic Systems
The central heterocycle dictates electronic properties and ring strain:
- Benzofuran (Target) : Planar structure with conjugated π-system, favoring intercalation in biological targets .
- Thiazolo[3,2-a]pyrimidine () : Additional nitrogen atoms increase polarity and hydrogen-bonding capacity, improving aqueous solubility .
- Pyrazole-Based Aurones () : Pyrazole rings introduce basic nitrogen sites, enabling pH-dependent solubility and metal coordination .
Table 3: Heterocyclic Core Properties
Q & A
Basic Research Question: How can researchers optimize synthetic routes for (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate?
Methodological Answer:
Synthetic optimization requires systematic evaluation of reaction conditions, including temperature, solvent polarity, and catalyst selection. For benzofuran derivatives, a common approach involves Knoevenagel condensation to form the benzylidene moiety, followed by carbamate functionalization via nucleophilic substitution. Key steps:
- Step 1: Prepare the benzofuran-3-one core via cyclization of substituted salicylaldehydes with methyl groups at position 6.
- Step 2: Introduce the 4-methoxybenzylidene group using a base-catalyzed condensation (e.g., piperidine in ethanol at 60–80°C) to ensure (Z)-stereoselectivity .
- Step 3: Diethylcarbamate installation via reaction with diethylcarbamoyl chloride in anhydrous dichloromethane, using DMAP as a catalyst .
- Validation: Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of diethylcarbamoyl chloride).
Basic Research Question: What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzylidene protons as doublets in the aromatic region) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 425.1732 for CHNO) and fragments .
- X-ray Diffraction (XRD): Resolve stereochemistry and crystal packing, particularly for the (Z)-configuration of the benzylidene group .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients (70:30 to 90:10 over 20 min) .
Advanced Research Question: How can researchers resolve contradictions in solubility data for this compound across different solvents?
Methodological Answer:
Contradictory solubility reports often arise from polymorphic forms or solvent impurities. To address this:
- Phase 1: Perform differential scanning calorimetry (DSC) to identify polymorphs (e.g., endothermic peaks at 160–180°C indicate crystalline forms) .
- Phase 2: Use Hansen solubility parameters (HSPs) to model solvent compatibility. For benzofuran derivatives, polar aprotic solvents (e.g., DMSO, DMF) typically show higher solubility due to dipole interactions with the carbamate group .
- Phase 3: Validate experimentally via saturation shake-flask method in buffered solutions (pH 2–12) to assess pH-dependent solubility .
Advanced Research Question: What experimental designs are recommended for evaluating the biological activity of this compound?
Methodological Answer:
Focus on target-specific assays and mechanistic studies:
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) or acetylcholinesterase via spectrophotometric assays (e.g., inhibition of prostaglandin synthesis at 405 nm) .
- Cytotoxicity: Perform MTT assays on human cell lines (e.g., HEK293) to determine IC values, ensuring <10% cytotoxicity at bioactive concentrations .
Advanced Research Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Combine molecular docking and dynamics simulations:
- Step 1: Generate a 3D structure using Gaussian 09 (DFT/B3LYP/6-31G* basis set) to optimize geometry and electrostatic potential surfaces .
- Step 2: Dock into target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the carbamate oxygen and hydrophobic interactions with the benzylidene group .
- Step 3: Run MD simulations (GROMACS) for 100 ns to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced Research Question: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
Stability under accelerated conditions (40°C/75% RH) guides formulation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
